1,2-Di-tert-butyl 1,2,5-triazepane-1,2-dicarboxylate
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Overview
Description
1,2-Di-tert-butyl 1,2,5-triazepane-1,2-dicarboxylate: is an organic compound with the molecular formula C₁₄H₂₇N₃O₄ and a molecular weight of 301.38 g/mol . This compound is characterized by the presence of a triazepane ring, which is a seven-membered ring containing three nitrogen atoms. The tert-butyl groups attached to the ring provide steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Di-tert-butyl 1,2,5-triazepane-1,2-dicarboxylate typically involves the reaction of tert-butyl carbazate with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Di-tert-butyl 1,2,5-triazepane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the tert-butyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazepane derivatives.
Scientific Research Applications
Chemistry: 1,2-Di-tert-butyl 1,2,5-triazepane-1,2-dicarboxylate is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its steric hindrance and electronic properties make it a valuable tool for investigating biological pathways .
Medicine: Its ability to interact with biological targets can be exploited to design new therapeutic agents for various diseases .
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 1,2-Di-tert-butyl 1,2,5-triazepane-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazepane ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
Di-tert-butyl diazene-1,2-dicarboxylate: This compound has a similar structure but contains a diazene group instead of a triazepane ring.
1,4-Di-tert-butyl-2,5-dimethoxybenzene: This compound has tert-butyl groups attached to a benzene ring, providing similar steric hindrance.
Uniqueness: 1,2-Di-tert-butyl 1,2,5-triazepane-1,2-dicarboxylate is unique due to its triazepane ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ditert-butyl 1,2,5-triazepane-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10-17(16)12(19)21-14(4,5)6/h15H,7-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMCWBVHSGIENW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCCN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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